Dclk1-IN-2 off-target effects to consider in experiments

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Compound of Interest		
Compound Name:	Dclk1-IN-2	
Cat. No.:	B12381823	Get Quote

DCLK1-IN-1 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of DCLK1-IN-1, a selective inhibitor of Doublecortin Like Kinase 1 (DCLK1). Here you will find answers to frequently asked questions and troubleshooting guides to address potential issues during your experiments, with a focus on understanding and mitigating off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is DCLK1-IN-1 and what are its primary targets?

DCLK1-IN-1 is a potent and selective chemical probe developed for the study of DCLK1 kinase function.[1][2] Its primary targets are DCLK1 and the closely related DCLK2.[1][3] It was developed through chemoproteomic profiling and structure-based design to be a selective, in vivo-compatible inhibitor of the DCLK1 kinase domain.[1][2]

Q2: What are the known off-target effects of DCLK1-IN-1?

DCLK1-IN-1 is known for its high selectivity. KINOMEscan profiling of 489 human kinases at a 1 µM concentration showed that DCLK1-IN-1 exclusively inhibits DCLK1 and DCLK2 to less than 10% of the control signal.[1] A negative control compound, DCLK1-NEG, did not show inhibition of any kinases at the same concentration.[1] While direct off-target binding is minimal, it is important to consider downstream signaling effects that are not a result of direct inhibition.



Q3: What are the potential downstream effects of DCLK1 inhibition that I should be aware of?

Inhibition of DCLK1 can modulate various signaling pathways. In patient-derived pancreatic ductal adenocarcinoma (PDAC) organoids, DCLK1-IN-1 treatment led to the enrichment of gene signatures associated with cell motility.[1][2] In renal cell carcinoma (RCC) cells, DCLK1-IN-1 treatment has been shown to downregulate c-MET, c-MYC, and N-Cadherin.[4][5] Additionally, DCLK1 has been linked to the regulation of pathways such as NOTCH, WNT, RTK, TGF-β, and Hedgehog, which are crucial in epithelial-to-mesenchymal transition (EMT).

Q4: At what concentration should I use DCLK1-IN-1 in my cell-based assays?

The effective concentration of DCLK1-IN-1 can be context-dependent.[1]

- PDAC Organoids: Showed sensitivity to DCLK1 inhibition.[1]
- RCC Cell Lines: Effects on colony formation were observed at doses as low as 1 μM, with notable decreases in c-MET and c-MYC at 5 and 10 μM.[4] Proliferation, however, was only inhibited at much higher concentrations (IC50 values of ~22 to 35 μM).[4][7]
- SARS-CoV-2 Infected Lung Cells: An IC50 of 2.3 μM was determined for inhibiting viral production.[8]

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental endpoint.

Troubleshooting Guide

Problem 1: I am not observing the expected phenotype after treating my cells with DCLK1-IN-1.

- Solution 1: Confirm DCLK1 Expression. Ensure that your cell line or model system
 expresses DCLK1 protein.[1] Not all cell lines, even from the same cancer type, express
 DCLK1.[1] Western blotting is a reliable method to check for DCLK1 protein levels.
- Solution 2: Verify Inhibitor Activity. To confirm that DCLK1-IN-1 is active in your system, you can assess the phosphorylation of a known DCLK1 substrate or an autophosphorylation site. For example, a decrease in DCLK1 pSer337 can indicate target engagement.[4]



- Solution 3: Consider the Biological Context. The effects of DCLK1 inhibition can be highly context-specific.[1] For instance, DCLK1-IN-1 had minimal effects on the viability of PDAC cell lines in 2D culture but was effective in 3D patient-derived organoids.[1][4] Your experimental model (2D vs. 3D culture) may significantly influence the outcome.
- Solution 4: Optimize Concentration. As mentioned in the FAQ, the effective concentration
 can vary. Perform a dose-response experiment to identify the optimal concentration for your
 assay.

Problem 2: I am concerned about potential off-target effects confounding my results.

- Solution 1: Use a Negative Control. The use of DCLK1-NEG, an inactive control compound, is highly recommended to distinguish between specific effects of DCLK1 inhibition and non-specific or off-target effects of the chemical scaffold.[1][2]
- Solution 2: Perform Rescue Experiments. If possible, perform experiments where you can rescue the phenotype by overexpressing a DCLK1 mutant that is resistant to DCLK1-IN-1.
- Solution 3: Use Orthogonal Approaches. Validate your findings using genetic approaches such as siRNA or CRISPR/Cas9-mediated knockdown or knockout of DCLK1 to confirm that the observed phenotype is indeed due to the loss of DCLK1 function.[6][7]
- Solution 4: Profile Downstream Signaling. Analyze key signaling pathways that might be
 affected by off-target activities. For example, since some earlier, less specific DCLK1
 inhibitors also targeted LRRK2 and ERK5, it may be prudent to check for any unexpected
 changes in these pathways, although DCLK1-IN-1 has shown high selectivity against these.
 [3][9]

Quantitative Data Summary

Table 1: Kinase Selectivity of DCLK1-IN-1



Kinase	Binding/Inhibition	Method	Reference
DCLK1	Kd = 109 nM	Isothermal Titration Calorimetry (ITC)	[1]
DCLK1	IC50 = 9.5 nM	KINOMEscan	[1]
DCLK2	Inhibition < 10% of control at 1 μM	KINOMEscan	[1]
487 other kinases	No significant inhibition at 1 μM	KINOMEscan	[1]

Table 2: Cellular Activity of DCLK1-IN-1

Cell/Model System	Assay	IC50 / Effective Concentration	Reference
PDAC Patient-Derived Organoids	Anti-proliferation	Effective	[1][2]
RCC Cell Lines (ACHN, 786-O, CAKI- 1)	Proliferation (MTT)	~22 - 35 μM	[4][7]
RCC Cell Lines (ACHN, 786-O, CAKI- 1)	Colony Formation	Effective at ≥ 1 μM	[4]
SARS-CoV-2 infected Calu-3 cells	Viral Production	2.3 μΜ	[8]
SARS-CoV-2 infected Calu-3 cells	S protein expression	2.8 μΜ	[8]

Experimental Protocols

Protocol 1: Western Blot Analysis of DCLK1 Target Engagement



- Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with DCLK1-IN-1 at the desired concentrations (e.g., 1, 5, 10 μM) and a vehicle control (e.g., DMSO) for the desired duration (e.g., 24-48 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 μ g) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-DCLK1 (e.g., pSer337) and total DCLK1 overnight at 4°C.[4]
- Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify band intensities and normalize the phospho-DCLK1 signal to the total DCLK1 signal.

Protocol 2: Kinase Inhibition Assay (Mobility Shift Assay)

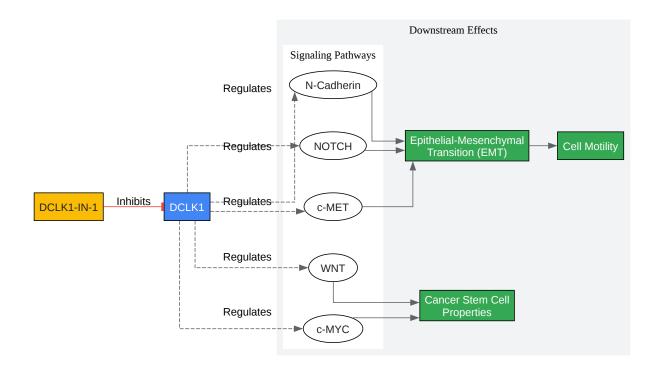
This protocol provides a rapid method for assessing the potency of DCLK1 inhibitors.[10]

- Reagent Preparation:
 - Purify recombinant DCLK1 kinase domain.[10]
 - Synthesize or obtain a peptide substrate for DCLK1.[10]
 - Prepare a kinase assay buffer.
- Reaction Setup: In a 384-well plate, set up the kinase reaction containing the DCLK1 enzyme, peptide substrate, ATP, and varying concentrations of DCLK1-IN-1.[10]



- Incubation: Incubate the reaction mixture to allow for peptide phosphorylation.
- Measurement: Measure the extent of phosphorylation using a microcapillary electrophoresisbased mobility shift assay.[10] The phosphorylated peptide will have a different mobility compared to the unphosphorylated substrate.
- Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations





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Caption: DCLK1-IN-1 inhibits DCLK1, affecting downstream pathways.

Caption: Workflow for validating phenotypes observed with DCLK1-IN-1.

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